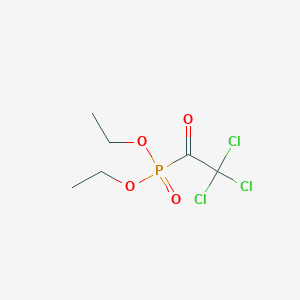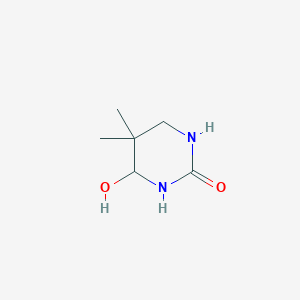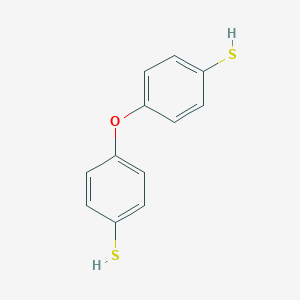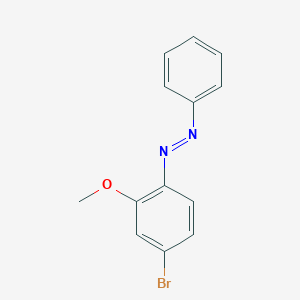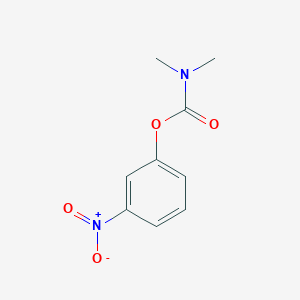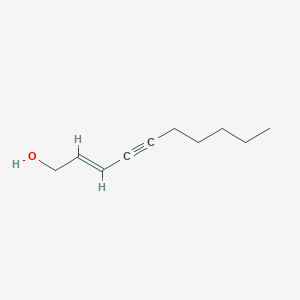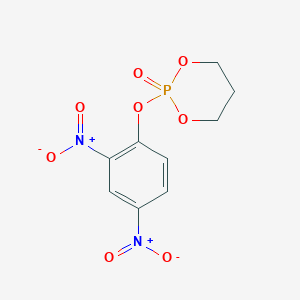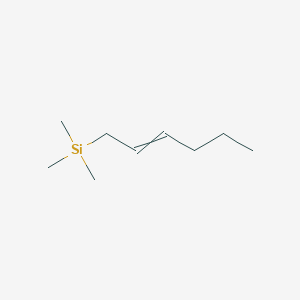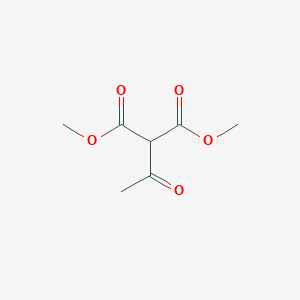
Dimethyl 2-acetylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-acetylpropanedioate (DMAD) is a chemical compound that has been widely used in organic synthesis. It is a colorless liquid with a fruity odor and is soluble in water and most organic solvents. DMAD is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
Dimethyl 2-acetylpropanedioate is a versatile reagent that can undergo various chemical reactions, such as nucleophilic addition, condensation, and oxidation. The mechanism of action of Dimethyl 2-acetylpropanedioate depends on the specific reaction it undergoes. For example, in the synthesis of pharmaceuticals, Dimethyl 2-acetylpropanedioate can react with a nucleophile, such as an amine or an alcohol, to form a new carbon-carbon bond. In the synthesis of fragrances, Dimethyl 2-acetylpropanedioate can undergo a condensation reaction with an aromatic compound to form a new carbon-carbon bond.
Biochemische Und Physiologische Effekte
Dimethyl 2-acetylpropanedioate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or a medicine and has no therapeutic value. Dimethyl 2-acetylpropanedioate is only used as a chemical reagent in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl 2-acetylpropanedioate as a chemical reagent in laboratory experiments are its high yield, purity, and versatility. Dimethyl 2-acetylpropanedioate can undergo various chemical reactions and can be easily synthesized in large quantities. The limitations of using Dimethyl 2-acetylpropanedioate are its potential toxicity and flammability. Dimethyl 2-acetylpropanedioate should be handled with care and stored in a cool and dry place.
Zukünftige Richtungen
There are many future directions for the research and development of Dimethyl 2-acetylpropanedioate. One possible direction is the synthesis of new pharmaceuticals using Dimethyl 2-acetylpropanedioate as a building block. Dimethyl 2-acetylpropanedioate can be used to synthesize new antihypertensive agents, antitumor agents, and anti-inflammatory agents. Another possible direction is the synthesis of new fragrances using Dimethyl 2-acetylpropanedioate as a key intermediate. Dimethyl 2-acetylpropanedioate can be used to synthesize new musk and jasmine fragrances. Finally, Dimethyl 2-acetylpropanedioate can be used to synthesize new agrochemicals, such as insecticides, herbicides, and fungicides, to improve crop yield and protect the environment.
Synthesemethoden
Dimethyl 2-acetylpropanedioate can be synthesized by the reaction of acetylacetone with dimethyl oxalate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form Dimethyl 2-acetylpropanedioate. The reaction is simple, efficient, and can be carried out under mild conditions. The yield of Dimethyl 2-acetylpropanedioate is high, and the purity can be easily controlled by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-acetylpropanedioate has been widely used as a building block for the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. Dimethyl 2-acetylpropanedioate is also used in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides. In addition, Dimethyl 2-acetylpropanedioate is a key intermediate for the synthesis of fragrances, such as musk and jasmine.
Eigenschaften
CAS-Nummer |
17094-36-9 |
|---|---|
Produktname |
Dimethyl 2-acetylpropanedioate |
Molekularformel |
C7H10O5 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
dimethyl 2-acetylpropanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h5H,1-3H3 |
InChI-Schlüssel |
OGINYHLEYVNAAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
Synonyme |
2-Acetylmalonic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



